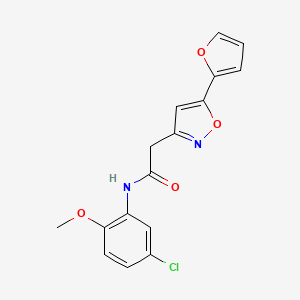
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a complex organic molecule. It contains functional groups such as dimethoxyphenyl, oxadiazol, and ethanamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, isoquinoline derivatives have been synthesized via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .Applications De Recherche Scientifique
Characterization and Metabolism
Characterization of Cytochrome P450 Enzymes in Metabolism : This compound is part of a class of potent serotonin 5-HT2A receptor agonists known for their hallucinogenic effects. A study focused on characterizing the cytochrome P450 enzymes involved in the metabolism of related compounds, highlighting the metabolic pathways including hydroxylation and O-demethylation, which are crucial for understanding their pharmacokinetics and potential interactions with other drugs (Nielsen et al., 2017).
Chemical Synthesis and Structural Analysis
Novel Derivatives and Antitumor Activity : Research into the synthesis, structural analysis, and antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from similar compounds, has been conducted to improve lipophilicity and transport through cell barriers, assessing their in vitro anticancer activity across various cell lines (Maftei et al., 2016).
Antimicrobial and Anti-Proliferative Activities : Another study explored the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, evaluating their antimicrobial and anti-proliferative activities against various bacteria, fungi, and cancer cell lines. This research highlights the therapeutic potential of these compounds in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Neuropharmacological Effects
Comparative Neuropharmacology : A study investigated the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens compared to their 2C counterparts in rats, focusing on their potency as 5-HT2A receptor agonists and the resultant behavioral effects. These findings are relevant to understanding the psychoactive effects and potential therapeutic applications or risks associated with these compounds (Elmore et al., 2018).
Toxicological Studies
Cardiotoxicity Evaluation : Research on two related compounds, 25D-NBOMe and 25C-NBOMe, evaluated their potential cardiotoxic effects through in vitro and in vivo studies, including their effects on cell viability, electrocardiography, and potassium channels. These studies are crucial for assessing the safety profile of these substances (Yoon et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)15-18-12;/h3-5H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUIYOGGOUJNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)
![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)




![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)